molecular formula C55H60N10O5S B15542771 PROTAC SMARCA2 degrader-10

PROTAC SMARCA2 degrader-10

Numéro de catalogue: B15542771
Poids moléculaire: 973.2 g/mol
Clé InChI: BPPPLUHNKCEATN-FDHDIXGFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

PROTAC SMARCA2 degrader-10 is a useful research compound. Its molecular formula is C55H60N10O5S and its molecular weight is 973.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C55H60N10O5S

Poids moléculaire

973.2 g/mol

Nom IUPAC

(2S,4R)-1-[(2S)-2-[[4-[4-[[4-[[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]pyrazol-1-yl]methyl]piperidin-1-yl]methyl]phenyl]benzoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C55H60N10O5S/c1-34-49(71-33-58-34)40-15-9-35(10-16-40)27-57-53(69)47-25-43(66)32-65(47)54(70)50(55(2,3)4)60-52(68)41-19-17-39(18-20-41)38-13-11-36(12-14-38)29-63-23-21-37(22-24-63)30-64-31-42(28-59-64)45-26-46(61-62-51(45)56)44-7-5-6-8-48(44)67/h5-20,26,28,31,33,37,43,47,50,66-67H,21-25,27,29-30,32H2,1-4H3,(H2,56,62)(H,57,69)(H,60,68)/t43-,47+,50-/m1/s1

Clé InChI

BPPPLUHNKCEATN-FDHDIXGFSA-N

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PROTAC SMARCA2 Degrader-10

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the mechanism of action for PROTAC SMARCA2 degrader-10, a proteolysis-targeting chimera designed to induce the degradation of the SMARCA2 protein. This document is intended for researchers, scientists, and drug development professionals interested in the field of targeted protein degradation.

Introduction to PROTAC Technology and the SMARCA2 Target

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that represent a novel therapeutic modality. They function by coopting the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest. A PROTAC molecule typically consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. By bringing the target protein and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the target protein, marking it for degradation by the proteasome.

SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), also known as BRM (Brahma), is an ATPase subunit of the SWI/SNF chromatin remodeling complex. This complex plays a critical role in regulating gene expression by altering the structure of chromatin. In certain cancers, particularly those with mutations in the related SMARCA4 gene, cancer cells become dependent on SMARCA2 for their survival. This synthetic lethal relationship makes SMARCA2 an attractive therapeutic target.

Mechanism of Action of this compound

This compound operates through the canonical PROTAC mechanism to induce the degradation of the SMARCA2 protein. The key steps are as follows:

  • Ternary Complex Formation: this compound, being a heterobifunctional molecule, simultaneously binds to the SMARCA2 protein and an E3 ubiquitin ligase. Based on available information for similar SMARCA2 degraders, "PROTAC SMARCA2/4-degrader-10" recruits the von Hippel-Lindau (VHL) E3 ligase. This binding event brings SMARCA2 into close proximity with the E3 ligase, forming a ternary complex (SMARCA2 - PROTAC - E3 ligase).

  • Ubiquitination of SMARCA2: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the SMARCA2 protein. This process is repeated to form a polyubiquitin (B1169507) chain on SMARCA2.

  • Proteasomal Degradation: The polyubiquitinated SMARCA2 is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins in the cell. The proteasome unfolds and degrades the SMARCA2 protein into small peptides.

  • Recycling of PROTAC: After inducing the ubiquitination of SMARCA2, this compound is released from the complex and can bind to another SMARCA2 protein and E3 ligase, thereby acting catalytically to induce the degradation of multiple SMARCA2 proteins.

Below is a diagram illustrating the signaling pathway of SMARCA2 degradation mediated by a PROTAC.

PROTAC_Mechanism PROTAC-mediated Degradation of SMARCA2 cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC SMARCA2 degrader-10 SMARCA2 SMARCA2 Protein PROTAC->SMARCA2 Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) PROTAC->E3_Ligase Binds Ternary_Complex SMARCA2-PROTAC-E3 Ligase Ternary Complex Ub Ubiquitin Ubiquitinated_SMARCA2 Polyubiquitinated SMARCA2 Ub->Ubiquitinated_SMARCA2 Proteasome 26S Proteasome Degraded_SMARCA2 Degraded Peptides Proteasome->Degraded_SMARCA2 Ternary_Complex->Ubiquitinated_SMARCA2 Ubiquitination Ubiquitinated_SMARCA2->PROTAC Release & Recycle Ubiquitinated_SMARCA2->Proteasome Recognition & Degradation

Caption: PROTAC-mediated degradation of the SMARCA2 protein.

Quantitative Data

The efficacy of PROTAC SMARCA2 degraders is quantified by several key parameters, including their degradation efficiency (DC50 and Dmax) and their anti-proliferative effects (IC50).

Compound NameTarget(s)E3 LigaseDC50 (nM)Dmax (%)Cell Line(s)Reference(s)
PROTAC SMARCA2/4-degrader-10 SMARCA2VHL<100>90MV4-11, A549
A947 SMARCA2VHL0.039 (in SW1573)>95SW1573
YDR1 SMARCA2Cereblon

The Structure-Activity Relationship of SMARCA2 Degraders: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Proteolysis Targeting Chimeras (PROTACs) designed to degrade the SMARCA2 protein. Selectively targeting SMARCA2 for degradation has emerged as a promising therapeutic strategy for cancers harboring mutations in the highly homologous SMARCA4 gene, a concept known as synthetic lethality.

This document summarizes key quantitative data, details common experimental methodologies, and visualizes the core concepts of SMARCA2 degrader design and evaluation. While specific SAR data for the compound "PROTAC SMARCA2/4-degrader-10" (also known as I-399) is not extensively published in peer-reviewed literature, it serves as a representative example of a VHL-recruiting SMARCA2/4 degrader. The principles and data presented herein are drawn from seminal studies on highly-characterized SMARCA2 degraders such as ACBI2, A947, and SMD-3040.

Core Principles of SMARCA2 PROTAC Design

A PROTAC is a heterobifunctional molecule composed of three key components: a "warhead" that binds the target protein (SMARCA2), a ligand that recruits an E3 ubiquitin ligase (e.g., VHL or Cereblon), and a chemical "linker" that connects the two. The formation of a ternary complex between SMARCA2, the PROTAC, and the E3 ligase leads to the ubiquitination of SMARCA2 and its subsequent degradation by the proteasome.

The SAR of SMARCA2 degraders is complex, with potency and selectivity being highly sensitive to modifications in all three components. Key goals in the design of these molecules include achieving high degradation potency for SMARCA2, maximizing selectivity over the closely related paralog SMARCA4, and optimizing pharmaceutical properties.

The Impact of PROTAC SMARCA2 Degrader-10 on SWI/SNF Complex Integrity and Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex is a critical regulator of gene expression, and its dysfunction is implicated in a significant percentage of human cancers. A key therapeutic strategy that has emerged is the targeted degradation of specific SWI/SNF subunits. This guide focuses on PROTAC SMARCA2 degrader-10 (also known as compound I-507), a proteolysis-targeting chimera designed to selectively eliminate the SMARCA2 (also known as BRM) ATPase subunit of the SWI/SNF complex. The degradation of SMARCA2 is a promising approach, particularly in cancers with mutations in its paralog, SMARCA4 (also known as BRG1), representing a synthetic lethal strategy.[1][2][3] This document provides an in-depth analysis of the known effects and methodologies for studying this compound's impact on the SWI/SNF complex.

Core Mechanism of Action: PROTAC-Mediated Degradation

This compound is a heterobifunctional molecule that hijacks the cell's natural protein disposal system, the ubiquitin-proteasome pathway. It is composed of three key moieties: a ligand that binds to the SMARCA2 protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. Upon simultaneous binding to SMARCA2 and the E3 ligase, a ternary complex is formed, leading to the ubiquitination of SMARCA2 and its subsequent degradation by the proteasome.

Quantitative Analysis of this compound Activity

Quantitative data is essential for evaluating the potency and efficacy of this compound. The following tables summarize the key parameters for this degrader and the expected impact on the SWI/SNF complex based on available information and analogous studies with other SMARCA2 degraders.

Table 1: Degradation Efficacy of this compound

ParameterCell LineValueTime Point
DC50 (SMARCA2)A549<100 nM[4][5]24 hours
Dmax (SMARCA2)A549>90%[4][5]24 hours

Table 2: Representative Effects of SMARCA2 Degradation on Other SWI/SNF Subunits

(Note: Data in this table is representative and based on studies of other SMARCA2 degraders, as specific quantitative proteomics data for this compound is not publicly available. Effects can be cell-line dependent.)

SWI/SNF SubunitExpected Change in Protein LevelMethod of Analysis
SMARCA4No significant change or slight increaseWestern Blot, Mass Spectrometry
SMARCB1 (BAF47)No significant changeWestern Blot, Mass Spectrometry
SMARCC1 (BAF155)No significant changeWestern Blot, Mass Spectrometry
ARID1ANo significant changeWestern Blot, Mass Spectrometry
PBRM1Potential for destabilization in some contextsWestern Blot, Co-Immunoprecipitation

Experimental Protocols

Detailed methodologies are crucial for reproducing and expanding upon the findings related to this compound.

Cell Culture and Treatment
  • Cell Line: A549 (human lung carcinoma), a SMARCA4-deficient cell line, is a relevant model.

  • Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentrations in fresh culture medium. Treat cells for the indicated time points (e.g., 4, 8, 16, 24 hours).

Western Blot Analysis for SWI/SNF Subunit Levels
  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a 4-12% Bis-Tris polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against SMARCA2, SMARCA4, SMARCB1, SMARCC1, ARID1A, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometry analysis of the bands can be performed using software like ImageJ to quantify changes in protein levels relative to the loading control.

Co-Immunoprecipitation (Co-IP) to Assess SWI/SNF Complex Integrity
  • Lysis for Co-IP: Use a non-denaturing lysis buffer (e.g., containing 0.5% NP-40) to preserve protein-protein interactions.

  • Immunoprecipitation: Pre-clear the cell lysates with protein A/G agarose (B213101) beads. Incubate the pre-cleared lysates with an antibody against a core SWI/SNF subunit (e.g., SMARCC1) overnight at 4°C.

  • Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution and Analysis: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using antibodies against various SWI/SNF subunits (e.g., SMARCA2, SMARCA4, SMARCB1, ARID1A).

Visualizing the Impact: Signaling Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the complex biological processes involved.

PROTAC_Mechanism cluster_0 This compound cluster_1 Cellular Machinery cluster_3 Ternary Complex Formation PROTAC PROTAC (Degrader-10) E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) PROTAC->E3_Ligase Recruits E3 Ligase SMARCA2 SMARCA2 PROTAC->SMARCA2 Binds to SMARCA2 Ternary_Complex SMARCA2-PROTAC-E3 Ligase Ternary Complex Proteasome Proteasome Proteasome->SMARCA2 Degrades SMARCA2->Proteasome Targeted for Degradation Ternary_Complex->SMARCA2 Ubiquitination

Caption: Mechanism of this compound action.

Experimental_Workflow cluster_western Western Blot Analysis cluster_coip Co-Immunoprecipitation start A549 Cell Culture treatment Treat with this compound (Various Concentrations and Time Points) start->treatment lysis Cell Lysis treatment->lysis wb_quant Protein Quantification lysis->wb_quant coip_ip Immunoprecipitate Core Subunit (e.g., SMARCC1) lysis->coip_ip wb_sds SDS-PAGE & Transfer wb_quant->wb_sds wb_probe Probe with Antibodies (SMARCA2, other SWI/SNF subunits) wb_sds->wb_probe wb_result Analyze Protein Levels wb_probe->wb_result coip_wash Wash Beads coip_ip->coip_wash coip_elute Elute & Analyze by Western Blot coip_wash->coip_elute coip_result Assess Complex Integrity coip_elute->coip_result

References

PROTAC SMARCA2 Degrader-10: A Chemical Probe for Targeted SMARCA2 Degradation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of PROTAC SMARCA2 degrader-10 as a chemical probe for the targeted degradation of the SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2) protein. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the application of targeted protein degradation technologies.

Introduction to SMARCA2 and Targeted Protein Degradation

SMARCA2, also known as BRM (Brahma-related gene 1), is a key component of the SWI/SNF chromatin remodeling complex. This complex plays a crucial role in regulating gene expression by altering the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors. Dysregulation of the SWI/SNF complex is implicated in various diseases, most notably cancer, where it can act as a tumor suppressor. In certain cancers with mutations or loss of the highly homologous SMARCA4 (BRG1) protein, cancer cells become dependent on SMARCA2 for survival, a concept known as synthetic lethality. This dependency makes selective SMARCA2 degradation a promising therapeutic strategy.

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate specific proteins of interest. A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.

This compound: A Profile

This compound (identified as compound I-507 by some vendors) is a chemical probe designed for the targeted degradation of the SMARCA2 protein. It is a PROTAC that links a ligand for the SMARCA2/4 bromodomain to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and other representative SMARCA2-targeting PROTACs for comparative purposes.

ParameterThis compound (Compound I-507)Cell LineReference
DC50 <100 nMA549
Dmax >90% (at 24h)A549

Note: There is another compound, PROTAC SMARCA2/4-degrader-10 (compound I-399), which degrades both SMARCA2 and SMARCA4 with DC50 values of <100 nM in MV4-11 cells.

Comparative Data of Other SMARCA2 PROTACs

PROTAC NameTarget(s)DC50 (SMARCA2)Cell LineSelectivity (SMARCA2 vs SMARCA4)E3 LigaseReference
ACBI2 SMARCA2/PBRM1-MultiplePreferential for SMARCA2VHL
A947 SMARCA2Sub-nanomolarSW1573~30-foldVHL
YDR1 SMARCA26.4 nMH322HighCereblon
SMD-3236 SMARCA20.5 nM->2000-foldVHL

Mechanism of Action and Signaling Pathways

The fundamental mechanism of action for this compound involves the formation of a ternary complex with SMARCA2 and the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of SMARCA2.

Methodological & Application

Treating SMARCA4-deficient cell lines with PROTAC SMARCA2 degrader-10

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

PROTAC SMARCA2 Degrader-10 (also known as compound I-399) is a high-potency Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the SMARCA2 (Brahma, BRM) protein. This molecule functions as a heterobifunctional degrader, engaging both the target protein (SMARCA2) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of SMARCA2.

In cancers harboring a loss-of-function mutation in the SMARCA4 (BRG1) gene, there is a synthetic lethal dependency on its paralog, SMARCA2. The degradation of SMARCA2 in these SMARCA4-deficient cancer cells has been shown to suppress cell proliferation and induce apoptosis, making it a promising therapeutic strategy. Mechanistically, the degradation of SMARCA2 in SMARCA4-mutant cancer cells leads to enhancer reprogramming, which renders the enhancers of critical cell-cycle genes inaccessible and consequently suppresses their expression. This compound is a valuable tool for investigating the therapeutic potential of SMARCA2 degradation in preclinical models of SMARCA4-deficient cancers.

Product Information

Product Name This compound
Synonyms Compound I-399
Target(s) SMARCA2, SMARCA4
Mechanism of Action Induces targeted protein degradation via the ubiquitin-proteasome system.
Formulation A crystalline solid.
Solubility Soluble in DMSO.

Data Presentation

In Vitro Degradation and Anti-proliferative Activity

The following tables summarize the reported in vitro activity

Application Notes and Protocols for Cell Proliferation Assay with PROTAC SMARCA2 Degrader-10 in NSCLC Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for assessing the anti-proliferative effects of PROTAC SMARCA2 Degrader-10 in Non-Small Cell Lung Cancer (NSCLC) cell lines. Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induces the degradation of target proteins through the ubiquitin-proteasome system. This compound is a heterobifunctional molecule designed to selectively target the SMARCA2 protein, a core catalytic subunit of the SWI/SNF chromatin remodeling complex, for degradation.

SMARCA2 has emerged as a promising therapeutic target in NSCLC, particularly in tumors with mutations or deletions in its paralog, SMARCA4. This creates a synthetic lethal dependency on SMARCA2 for cell survival. Consequently, the selective degradation of SMARCA2 by PROTACs offers a promising therapeutic strategy for this subset of NSCLC patients. These application notes provide the necessary information to design, execute, and interpret cell proliferation assays to evaluate the efficacy of this compound.

Mechanism of Action of this compound

This compound is composed of a ligand that binds to the SMARCA2 protein, a second ligand that recruits an E3 ubiquitin ligase (such as Von Hippel-Lindau, VHL), and a linker connecting the two. This ternary complex formation facilitates the ubiquitination of SMARCA2, marking it for degradation by the proteasome. The degradation of SMARCA2 in SMARCA4-deficient NSCLC cells is expected to inhibit cell proliferation.

Application Notes and Protocols: Use of PROTAC SMARCA2 degrader-10 in CRISPR-Edited Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of PROTAC SMARCA2 degrader-10 in CRISPR-edited cell lines. Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins. This compound is a potent and selective degrader of SMARCA2 (also known as BRM), a key component of the SWI/SNF chromatin remodeling complex. The therapeutic rationale for targeting SMARCA2 often lies in the concept of synthetic lethality, particularly in cancers with inactivating mutations in its paralog, SMARCA4 (also known as BRG1).

CRISPR-Cas9 gene editing technology allows for the precise creation of knockout (KO) cell lines, such as SMARCA4 KO cells, which are invaluable tools for studying the efficacy and mechanism of action of SMARCA2 degraders. These application notes provide a comprehensive guide for utilizing this compound in such genetically defined cellular models.

Mechanism of Action of this compound

This compound is a heterobifunctional molecule that consists of a ligand that binds to the SMARCA2 protein, a linker, and a ligand that recruits an E3 ubiquitin ligase, typically the von Hippel-Lindau (VHL) E3 ligase. This binding induces the formation of a ternary complex between SMARCA2, the PROTAC, and the E3 ligase. This proximity leads to the polyubiquitination of SMARCA2, marking it for degradation by the proteasome. The catalytic nature of this process allows for the degradation of multiple SMARCA2 proteins by a single PROTAC molecule.

Data Presentation: In Vitro Efficacy of Selective SMARCA2 Degraders

The following tables summarize quantitative data for various selective SMARCA2 PROTACs in different cancer cell lines. This data is provided to offer a comparative landscape of the potency and selectivity of these molecules.

Table 1: Degradation Potency of Selective SMARCA2 PROTACs

PROTAC NameCell LineTarget(s)DC50 (nM)Dmax (%)E3 Ligase RecruitedReference
PROTAC SMARCA2/4-degrader-10 MV4-11SMARCA2/4<100Not specifiedVHL
ACBI2 NCI-H1568SMARCA2~1>95VHL
A947 SW1573SMARCA2~10>90VHL
YDR1 H322SMARCA26.499.2CRBN
YD54 H322SMARCA21.099.3CRBN
GLR-203101 HeLaSMARCA2Dose-dependent degradationNot specifiedCRBN
PRT004 NCI-H1693SMARCA2Potent (IC50 correlated with DC50)Not specifiedNot specified

Table 2: Anti-proliferative Effects of Selective SMARCA2 PROTACs in SMARCA4-deficient vs. Wild-type Cell Lines

PROTAC NameSMARCA4-deficient Cell LineIC50 (nM)SMARCA4 Wild-type Cell LineIC50 (nM)Reference
ACBI2 NCI-H15682Not specified>1000
**

Troubleshooting & Optimization

Assessing the stability of PROTAC SMARCA2 degrader-10 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the stability of PROTAC SMARCA2 degrader-10 in solution. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and optimal performance of the degrader in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a proteolysis-targeting chimera designed to selectively induce the degradation of the SMARCA2 protein. It is a heterobifunctional molecule that consists of a ligand that binds to the SMARCA2 protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. By bringing SMARCA2 into close proximity with the E3 ligase, the degrader facilitates the ubiquitination of SMARCA2, marking it for degradation by the proteasome. This targeted protein degradation approach offers a powerful tool for studying the function of SMARCA2 and for potential therapeutic development in cancers with SMARCA4 mutations where SMARCA2 becomes a critical vulnerability.

Q2: What are the common stability issues encountered with PROTACs like SMARCA2 degrader-10?

PROTACs, due to their complex structures, can be susceptible to several stability issues:

  • Hydrolytic Degradation: Ester or amide bonds within the linker or E3 ligase ligand can be prone to hydrolysis in aqueous solutions, leading to the inactivation of the PROTAC.

  • Metabolic Instability: In cellular or in vivo experiments, PROTACs can be metabolized by enzymes such as cytochrome P450s, which can alter their structure and function.

  • Poor Solubility and Aggregation: The often high molecular weight and lipophilicity of PROTACs can lead to poor solubility in aqueous buffers and a tendency to aggregate, which can affect their availability and activity in assays.

  • **Oxidation

Minimizing the "hook effect" with PROTAC SMARCA2 degrader-10

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for PROTAC SMARCA2 Degrader-10. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this degrader.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a proteolysis-targeting chimera (PROTAC), a heterobifunctional molecule designed to induce the degradation of the SMARCA2 protein. It works by simultaneously binding to the target protein (SMARCA2) and an E3 ubiquitin ligase. This proximity facilitates the ubiquitination of SMARCA2, marking it for degradation by the proteasome. SMARCA2 is a key component of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression.

Q2: What is the "hook effect" and why is it a concern in experiments with this compound?

A2: The "hook effect" is a phenomenon observed with PROTACs where at high concentrations, the degradation efficiency of the target protein decreases, leading to a bell-shaped dose-response curve. This occurs because the excess PROTAC molecules can form non-productive binary complexes with either SMARCA2 or the E3 ligase, preventing the formation of the productive ternary complex (SMARCA2-PROTAC-E3 ligase) required for degradation. This can lead to misinterpretation of the degrader's potency and efficacy.

Q3: What are the typical DC50 and Dmax values for PROTAC SMARCA2 degraders?

A3: The half-maximal degradation concentration (DC50) and maximum degradation (Dmax) are key parameters to evaluate PROTAC efficacy. For example, one study reported a SMARCA2 degrader, YDR1, with a DC50 of 60 nM and a Dmax of 94% at 48 hours in H1792 cells. Another degrader, YD54, showed a DC50 of 16 nM and a Dmax of

Addressing resistance mechanisms to PROTAC SMARCA2 degrader-10

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving PROTAC SMARCA2 degrader-10. The information is designed to address specific issues that may arise during your research and provide detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a heterobifunctional molecule designed to induce the selective degradation of the SMARCA2 protein. It works by simultaneously binding to SMARCA2 and an E3 ubiquitin ligase. This proximity facilitates the formation of a ternary complex, leading to the ubiquitination of SMARCA2 and its subsequent degradation by the proteasome. This targeted degradation approach can be particularly effective in cancers with SMARCA4 mutations, where cancer cells become dependent on SMARCA2 for survival.

Q2: What are the common resistance mechanisms to this compound?

A2: Resistance to PROTACs can emerge through various mechanisms. For SMARCA2 degraders, these can include:

  • Mutations in the SMARCA2 Bromodomain: Alterations in the binding site of the PROTAC on SMARCA2 can prevent the degrader from effectively engaging the target protein.

  • Downregulation or Mutation of E3 Ligase Components: Since PROTACs rely on the cell's ubiquitin-proteasome system, mutations or decreased expression of the recruited E3 ligase (e.g., VHL or Cereblon) or its associated components can impair the degradation process.

  • Upregulation of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCB1 (also known as Multidrug Resistance Protein 1), can lead to increased efflux of the PROTAC from the cell, reducing its intracellular concentration and efficacy.

  • Activation of Bypass Signaling Pathways: Cells may develop resistance by activating alternative signaling pathways that compensate for the loss of SMARCA2.

Q3: I am observing a "hook effect" with my experiments. What does this mean and how can I address it?

A3: The "hook effect" is a phenomenon where the efficiency of protein degradation decreases at high concentrations of the PROTAC. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein (SMARCA2) or the E3 ligase, rather than the productive ternary complex required for degradation. To mitigate the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation.

Q4: My PROTAC isn't causing degradation of SMARCA2. What are some potential reasons?

A4: Several factors could contribute to a lack of SMARCA2 degradation:

  • Poor Cell Permeability: PROTACs are often large molecules and may have difficulty crossing the cell membrane.

  • Inefficient Ternary Complex Formation: The linker connecting the SMARCA2 binder and the E3 ligase ligand is critical for the formation of a stable and productive ternary complex.

  • Low E3 Ligase Expression: The specific E3 ligase recruited by your PROTAC may not be sufficiently expressed in your cell line.

  • Compound Instability: The PROTAC molecule may be unstable in the cell culture medium.

Troubleshooting Guide

Issue Possible Cause Recommended Action
No or weak SMARCA2 degradation observed 1. Suboptimal PROTAC Concentration: You may be using a concentration that is too low or in the range of the "hook effect". 2. Poor Cell Permeability: The PROTAC may not be entering the cells effectively. 3. Low E3 Ligase Expression: The cell line may have low endogenous levels of the recruited E3 ligase. 4. Compound Instability: The PROTAC may be degrading in the culture medium.1. Perform a wide dose-response curve to identify the optimal concentration. 2. Modify the PROTAC linker to improve physicochemical properties or consider using a cell-permeabilizing agent. 3. Confirm the expression of the E3 ligase (e.g., VHL or CRBN) in your cell line via Western blot or qPCR. 4. Assess the stability of the PROTAC in your experimental conditions using methods like LC-MS.
Development of Resistance Over Time 1. Genomic Alterations in E3 Ligase Complex: Cells may acquire mutations or deletions in the genes encoding the E3 ligase or its components. 2. Mutations in SMARCA2: The target protein itself may mutate to prevent PROTAC binding. 3. Upregulation of Efflux Pumps: Increased expression of drug efflux pumps can reduce intracellular PROTAC concentration.1. Perform whole-exome sequencing or targeted sequencing of E3 ligase complex components to identify genomic alterations. 2. Sequence the SMARCA2 gene in resistant clones to identify potential mutations in the bromodomain. 3. Use qPCR or Western blot to assess the expression of ABC transporters like ABCB1. Consider co-treatment with an efflux pump inhibitor.
Off-Target Effects Observed 1. Degradation of Other Proteins: The PROTAC may be inducing the degradation of proteins other than SMARCA2. 2. Degradation-Independent Pharmacology: The SMARCA2-binding or E3 ligase-binding moieties of the PROTAC may have their own biological effects.1. Perform global proteomics analysis to identify any off-target proteins being degraded. 2. Use a non-degrading epimer or a molecule with only one of the binding moieties as a control to distinguish between degradation-dependent and -independent effects.

Experimental Protocols

Western Blot for SMARCA2 Degradation
  • Objective: To quantify the extent

Validation & Comparative

A Comparative Guide to the Selectivity of SMARCA2 Degraders: PROTAC SMARCA2 degrader-10 versus ACBI2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profiles of two prominent PROTACs targeting the chromatin remodeler SMARCA2: PROTAC SMARCA2 degrader-10 and ACBI2. The information presented herein is compiled from publicly available experimental data to assist researchers in selecting the appropriate tool compound for their studies.

Introduction

SMARCA2, a core catalytic subunit of the SWI/SNF chromatin remodeling complex, has emerged as a critical synthetic lethal target in cancers harboring mutations in its paralog, SMARCA4. Proteolysis-targeting chimeras (PROTACs) that selectively degrade SMARCA2 represent a promising therapeutic strategy for these malignancies. This guide focuses on a comparative analysis of two such degraders, this compound and ACBI2, both of which recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce proteasomal degradation of SMARCA2.

Data Presentation: Quantitative Comparison

The following table summarizes the available quantitative data on the degradation potency and selectivity of this compound and ACBI2. It is important to note that the experimental conditions, such as the cell lines and assay endpoints, differ between the studies, which should be taken into consideration when comparing the values directly.

ParameterThis compound (I-399)ACBI2
Target(s) SMARCA2, SMARCA4SMARCA2
E3 Ligase Recruited VHLVHL
DC50 SMARCA2 <100 nM (in MV4-11 cells)[1]1 nM (in RKO cells)[2]
DC50 SMARCA4 <100 nM (in MV4-11 cells)[1]32 nM (in RKO cells)[2]
Selectivity (SMARCA4/SMARCA2) Not specified, appears non-selective>30-fold[3]
EC50 Not available7 nM[2]

Mechanism of Action

Both this compound and ACBI2 function through the general mechanism of PROTACs. They act as a bridge between the target protein (SMARCA2) and an E3 ubiquitin ligase (VHL), forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to SMARCA2. The polyubiquitinated SMARCA2 is then recognized and degraded by the proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (SMARCA2 degrader-10 or ACBI2) Ternary_Complex SMARCA2-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Binds SMARCA2 SMARCA2 (Target Protein) SMARCA2->Ternary_Complex Binds VHL VHL (E3 Ubiquitin Ligase) VHL->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Facilitates Ub_SMARCA2 Polyubiquitinated SMARCA2 Ubiquitination->Ub_SMARCA2 Results in Proteasome Proteasome Ub_SMARCA2->Proteasome Targeted by Degradation Degradation Proteasome->Degradation Mediates Peptides Degraded Peptides Degradation->Peptides

Figure 1. General mechanism of action for SMARCA2 PROTACs.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the selectivity and potency of PROTAC degraders. These are generalized procedures and may require optimization for specific experimental setups.

Western Blot for Protein Degradation

This protocol is used to quantify the reduction in target protein levels following treatment with a PROTAC.

1. Cell Culture and Treatment:

  • Plate cells (e.g., MV4-11 or RKO) at an appropriate density and allow them to adhere overnight.

  • Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay.

4. SDS-PAGE and Protein Transfer:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Denature the samples by heating.

  • Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-SMARCA2) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

6. Detection and Analysis:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize the target protein signal to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Western_Blot_Workflow A Cell Culture & PROTAC Treatment B Cell Lysis A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (anti-SMARCA2, anti-loading control) F->G H Secondary Antibody Incubation G->H I Detection (ECL) H->I J Data Analysis (DC50, Dmax) I->J

Figure 2. Experimental workflow for Western Blot analysis.
Quantitative Proteomics for Selectivity Profiling

Quantitative proteomics provides an unbiased, global view of the proteome to assess the selectivity of a PROTAC.

1. Sample Preparation:

  • Treat cells with the PROTAC or vehicle control as described for the Western Blot protocol.

  • Harvest and lyse the cells.

  • Quantify protein concentration.

2. Protein Digestion and Peptide Labeling:

  • Reduce and alkylate the protein samples.

  • Digest the proteins into peptides using trypsin.

  • Label the peptides from each condition with isobaric tags (e.g., TMT or iTRAQ).

3. Mass Spectrometry:

  • Combine the labeled peptide samples.

  • Analyze the pooled sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

4. Data Analysis:

  • Identify and quantify the relative abundance of proteins across the different treatment conditions using specialized software.

  • Perform statistical analysis to identify proteins that are significantly up- or downregulated upon PROTAC treatment.

  • Plot the results as a volcano plot to visualize protein changes and identify off-target effects.

Summary and Conclusion

Based on the available data, ACBI2 demonstrates high potency and significant selectivity for the degradation of SMARCA2 over its close homolog SMARCA4.[2][3] In contrast, this compound appears to be a non-selective degrader of both SMARCA2 and SMARCA4 in the tested cell line.[1]

The choice between these two degraders will depend on the specific research question. For studies requiring selective degradation of SMARCA2 to investigate the consequences of its loss in a SMARCA4-mutant background, ACBI2 is the more appropriate tool. If the goal is to degrade both SMARCA2 and SMARCA4, this compound could be considered.

It is crucial for researchers to validate the activity and selectivity of these compounds in their specific cellular models of interest using the experimental protocols outlined in this guide. This will ensure the accurate interpretation of experimental results and contribute to the robust development of novel cancer therapeutics targeting the SWI/SNF complex.

References

In Vivo Showdown: A Comparative Guide to SMARCA2 PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the in vivo performance of various SMARCA2-targeting Proteolysis Targeting Chimeras (PROTACs). The following sections provide a detailed analysis of their efficacy, supported by experimental data, structured protocols, and visual diagrams to facilitate understanding.

The selective degradation of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, has emerged as a promising therapeutic strategy for cancers with mutations in its paralog, SMARCA4. PROTACs, by hijacking the cell's natural protein disposal system, offer a powerful modality to achieve this selective degradation. This guide compares the in vivo efficacy of several recently developed SMARCA2 PROTACs based on publicly available preclinical data.

Comparative In Vivo Performance of SMARCA2 PROTACs

The following table summarizes the key in vivo efficacy data for different SMARCA2 PROTACs. These molecules have been evaluated in various xenograft models of cancer, demonstrating a range of activities from tumor stasis to regression.

PROTACE3 Ligase RecruitedAnimal ModelDosing RegimenSMARCA2 Degradation in TumorAntitumor EfficacyReference
YDR1 Cereblon (CRBN)H1568 Xenograft80 mg/kg, oral, daily for 4 days87%Not specified
ACBI2 VHLSMARCA2-sensitive XenograftOralAlmost completeTumor stasis
A947 VHLSMARCA4-mutant XenograftNot specified>95%Tumor stasis
GLR-203101 Not specifiedA549 Xenograft25 mg/kg, oralSignificantRobust, dose-dependent antitumor activity
PRT-3789 Not specifiedNCI-H1793 Xenograft100 mg/kg, s.c., q3dNot specifiedTumor volume reduction
PRT7732 Cereblon (CRBN)SMARCA4-deficient lung cancer xenograftOral, dailyNear-totalSignificant tumor growth inhibition

Mechanism of Action: SMARCA2 PROTACs

SMARCA2 PROTACs are heterobifunctional molecules designed to bring the SMARCA2 protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of SMARCA2 by the proteasome. This targeted degradation results in synthetic lethality in cancer cells that have lost SMARCA4 function.

SMARCA2_PROTAC_Mechanism cluster_cell Cancer Cell cluster_ternary Ternary Complex Formation cluster_outcome Therapeutic Outcome PROTAC SMARCA2 PROTAC SMARCA2 SMARCA2 Protein PROTAC->SMARCA2 Binds to SMARCA2 E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) PROTAC->E3_Ligase Ternary_Complex SMARCA2-PROTAC-E3 Ligase Ubiquitin Ubiquitin Ternary_Complex->Ubiquitin Ubiquitination Ub_SMARCA2 Poly-ubiquitinated SMARCA2 Ubiquitin->Ub_SMARCA2 Proteasome Proteasome Ub_SMARCA2->Proteasome Targeted for Degradation Degraded_SMARCA2 Degraded Peptides Proteasome->Degraded_SMARCA2 Synthetic_Lethality Synthetic Lethality in SMARCA4-mutant Cancer Cells Tumor_Inhibition Tumor Growth Inhibition Synthetic_Lethality->Tumor_Inhibition

Mechanism of SMARCA2 PROTAC-mediated degradation.

Experimental Protocols

The following are generalized protocols for key in vivo experiments cited in the comparison. Specific details may vary between studies.

Xenograft Tumor Model Studies
  • Cell Implantation: Human cancer cell lines with SMARCA4 mutations (e.g., A549, H1568, NCI-H1793) are subcutaneously implanted into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).

  • Treatment Administration: Mice are randomized into vehicle control and treatment groups. The SMARCA2 PROTAC is administered via the specified route (oral gavage, subcutaneous injection) and schedule.

  • Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., twice weekly) throughout the study.

  • Efficacy Endpoint: The study is concluded when tumors in the control group reach a specified size or at a predetermined time point. Antitumor efficacy is typically reported as tumor growth inhibition (TGI).

  • Pharmacodynamic Analysis: At the end of the study, tumors and other tissues may be collected for analysis of SMARCA2 protein levels.

Western Blotting for SMARCA2 Degradation
  • Tissue Lysis: Tumor tissue samples are homogenized in lysis buffer containing protease

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